molecular formula C7H4F2N2O4 B2412231 1,5-Difluoro-3-methyl-2,4-dinitrobenzene CAS No. 1616526-79-4

1,5-Difluoro-3-methyl-2,4-dinitrobenzene

Cat. No. B2412231
CAS RN: 1616526-79-4
M. Wt: 218.116
InChI Key: DFZVGSVQXYJPDR-UHFFFAOYSA-N
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Description

1,5-Difluoro-2,4-dinitrobenzene (CAS#:327-92-4) is an organic reagent . It is an aryl halide compound with two reactive fluorine atoms that can couple to amine-containing molecules, yielding stable arylamine bonds .


Molecular Structure Analysis

The molecular formula of 1,5-Difluoro-2,4-dinitrobenzene is C6H2F2N2O4 . The exact mass is 203.998260 .


Chemical Reactions Analysis

1,5-Difluoro-2,4-dinitrobenzene can undergo an aromatic nucleophilic substitution reaction with a galacto thiol to give 5-fluoro-2,4-dinitrophenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside . It can also react with thiol, imidazolyl, and phenolate groups .


Physical And Chemical Properties Analysis

1,5-Difluoro-2,4-dinitrobenzene has a molecular weight of 204.088 . It has a density of 1.7±0.1 g/cm3, a boiling point of 306.8±37.0 °C at 760 mmHg, and a melting point of 72-74 °C (lit.) . It is insoluble in water .

Safety and Hazards

1,5-Difluoro-2,4-dinitrobenzene is classified as Acute Tox. 2 Oral, Acute Tox. 3 Dermal, Acute Tox. 3 Inhalation, and STOT RE 2 . It has hazard statements H300, H311, H331, and H373 . Personal protective equipment such as eyeshields, faceshields, gloves, and type P2 (EN 143) respirator cartridges are recommended when handling this compound .

Mechanism of Action

Target of Action

The primary target of the compound 1,5-Difluoro-3-methyl-2,4-dinitrobenzene is an ATP-dependent DNA helicase and a sequence-specific DNA-binding protein . These proteins play a crucial role in DNA replication and transcription, making them important targets for this compound.

Mode of Action

1,5-Difluoro-3-methyl-2,4-dinitrobenzene interacts with its targets by binding to the ATP-dependent DNA helicase and the sequence-specific DNA-binding protein . This interaction can potentially disrupt the normal function of these proteins, leading to changes in DNA replication and transcription processes.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1,5-Difluoro-3-methyl-2,4-dinitrobenzene. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets. For instance, it has been noted that when concentrated in mildly acidic solutions, certain compounds can form long-lived oligomers . Such environmental conditions could potentially influence the action of 1,5-Difluoro-3-methyl-2,4-dinitrobenzene as well.

properties

IUPAC Name

1,5-difluoro-3-methyl-2,4-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2O4/c1-3-6(10(12)13)4(8)2-5(9)7(3)11(14)15/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZVGSVQXYJPDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1[N+](=O)[O-])F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Difluoro-3-methyl-2,4-dinitrobenzene

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